tert-Butyloxycarbonylcholecystokinin-8 对CCK1R的受体结合亲和力基准
Boc-CCK-8对人源CCK1型受体(CCK-A受体)具有亚纳摩尔级亲和力,可作为受体结合实验中同类CCK肽段亲和力比较的定量基准[1]。在CHO-K1细胞膜制备物中使用[125I]Bolton-Hunter CCK-8作为放射配体的竞争结合实验中,Boc-CCK-8的IC50值为0.63-1.30 nM[1]。相比之下,未硫酸化CCK-8对CCK1受体的亲和力显著降低——硫酸化CCK-8的生物活性是非硫酸化CCK-8的150倍[2]。
| Evidence Dimension | CCK1型受体(CCK-A受体)结合亲和力 |
|---|---|
| Target Compound Data | IC50 = 0.63-1.30 nM |
| Comparator Or Baseline | 硫酸化CCK-8(生物活性是非硫酸化CCK-8的150倍);未硫酸化CCK-8(CCK-8-DS)对CCK1受体亲和力显著降低 |
| Quantified Difference | 硫酸化与非硫酸化CCK-8生物活性差异为150倍;Boc-CCK-8与硫酸化CCK-8在CCK1受体亲和力上相当 |
| Conditions | CHO-K1细胞膜制备物;[125I]Bolton-Hunter CCK-8放射配体竞争结合实验 |
Why This Matters
Boc-CCK-8提供了精确的CCK1受体亲和力数值,可用于标准化实验室间的受体结合实验条件验证和数据归一化,其硫酸化状态完整的N端保护结构使其在定量比较中比未保护或非硫酸化同类物更具数据可靠性。
- [1] BindingDB. Affinity data for Boc-CCK-8 at human cholecystokinin type A receptor. BindingDB Entry BDBM21147. IC50 = 0.63-1.30 nM. Accessed 2025. View Source
- [2] Bonetto V, Jörnvall H, Mutt V, Sillard R. Isolation and characterization of sulphated and nonsulphated forms of cholecystokinin-58 and their action on gallbladder contraction. Eur J Biochem. 1999;264(2):336-340. doi:10.1046/j.1432-1327.1999.00599.x. View Source
